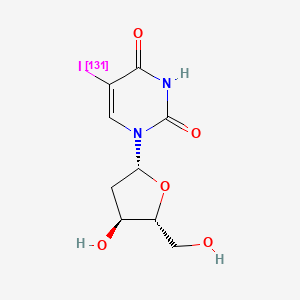

Idoxuridine I-131

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Idoxuridine I-131 is a compound that combines the antiviral properties of idoxuridine with the radioactive isotope iodine-131. Idoxuridine is a pyrimidine analog antiviral used primarily for the treatment of viral eye infections, including herpes simplex keratitis . Iodine-131 is a radioisotope commonly used in nuclear medicine for both diagnostic and therapeutic purposes . The combination of these two components allows for targeted antiviral therapy with the added benefit of radioactivity for imaging and treatment.

準備方法

Synthetic Routes and Reaction Conditions

Idoxuridine is synthesized by iodinating deoxyuridine, a process that involves the substitution of a hydrogen atom with an iodine atom on the uracil ring . The reaction typically requires an iodine source, such as iodine monochloride, and a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination of the uracil ring.

Industrial Production Methods

The industrial production of iodine-131 involves the neutron irradiation of tellurium-130 in a nuclear reactor . The irradiated tellurium-130 undergoes beta decay to form iodine-131. The iodine-131 is then chemically separated from the tellurium target using techniques such as dry distillation . The resulting iodine-131 can be incorporated into idoxuridine through a series of chemical reactions to produce Idoxuridine I-131.

化学反応の分析

Types of Reactions

Idoxuridine I-131 undergoes several types of chemical reactions, including:

Substitution Reactions: The iodination of deoxyuridine is a substitution reaction where an iodine atom replaces a hydrogen atom on the uracil ring.

Oxidation and Reduction Reactions: These reactions can occur during the synthesis and degradation of the compound, affecting the stability and activity of the molecule.

Common Reagents and Conditions

Iodine Monochloride: Used for the iodination of deoxyuridine.

Acetic Acid: Serves as a solvent in the iodination reaction.

Neutron Irradiation: Used for the production of iodine-131 from tellurium-130.

Major Products Formed

The primary product formed from the iodination of deoxyuridine is idoxuridine. When combined with iodine-131, the major product is this compound, which retains the antiviral properties of idoxuridine along with the radioactive properties of iodine-131 .

科学的研究の応用

Idoxuridine I-131 has a wide range of scientific research applications, including:

Chemistry: Used as a radiolabeled compound for studying chemical reactions and mechanisms.

Biology: Employed in molecular biology research to track and study DNA replication and repair processes.

Medicine: Utilized in the treatment of viral eye infections and as a radiopharmaceutical for imaging and treating thyroid cancer

作用機序

Idoxuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, inhibiting thymidylate phosphorylase and viral DNA polymerases, which prevents the virus from reproducing or infecting tissue . Iodine-131, on the other hand, emits beta and gamma radiation, which can destroy targeted cells, making it effective for treating thyroid cancer and other malignancies .

類似化合物との比較

Similar Compounds

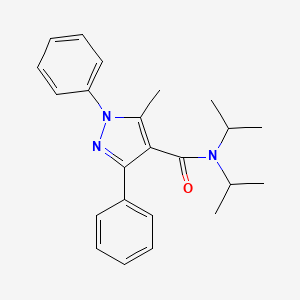

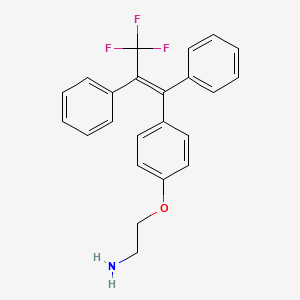

Trifluridine: Another pyrimidine analog antiviral used for treating viral eye infections.

Acyclovir: An antiviral drug used for treating herpes simplex virus infections.

Foscarnet: An antiviral agent used for treating herpesvirus infections.

Uniqueness

Idoxuridine I-131 is unique because it combines the antiviral properties of idoxuridine with the radioactive properties of iodine-131. This dual functionality allows for both antiviral treatment and radiotherapy, making it a versatile compound for medical applications .

特性

CAS番号 |

33995-05-0 |

|---|---|

分子式 |

C9H11IN2O5 |

分子量 |

358.10 g/mol |

IUPAC名 |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(131I)iodanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10+4 |

InChIキー |

XQFRJNBWHJMXHO-IJUNGFPFSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[131I])CO)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。